molecular formula C18H32CaN4O9 B042139 Calcobutrol CAS No. 151878-23-8

Calcobutrol

Cat. No.: B042139
CAS No.: 151878-23-8
M. Wt: 488.5 g/mol
InChI Key: GCLKDXFGQNCFQW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcobutrol is synthesized starting from the pure gadolinium complex, Gadobutrol. The process involves the removal of gadolinium from the Gadobutrol complex by decomplementation with a solution of oxalic acid dihydrated in water to obtain the ligand (butrol) with high purity. This ligand is then complexed with an aqueous solution of calcium oxalate. Finally, the this compound obtained is crystallized from ethanol .

Industrial Production Methods: The industrial production of this compound involves a highly reproducible and feasible process, characterized by a total yield of 91.2%. The product is stable to storage and can be used for the formulation of Gadovist solutions .

Chemical Reactions Analysis

Types of Reactions: Calcobutrol undergoes complexation reactions, particularly with calcium ions. The thermodynamic stability constant and the acid dissociation constant have been determined by pH-potentiometric equilibrium titrations of the ligand (butrol) in the presence of calcium ions .

Common Reagents and Conditions:

    Reagents: Oxalic acid dihydrated, calcium oxalate, ethanol.

    Conditions: Aqueous solutions, crystallization from ethanol, heating.

Major Products: The major product formed from these reactions is this compound, a calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid .

Scientific Research Applications

Calcobutrol is extensively used in the field of medical imaging, particularly in MRI. It serves as a contrast agent to enhance the visibility of internal structures in MRI scans. This compound is crucial in detecting and visualizing areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system. It is also used in the assessment of malignant breast disease and in contrast-enhanced magnetic resonance angiography (CE-MRA) for the diagnosis of stroke, detection of tumor perfusion, and presence of focal cerebral ischemia .

Comparison with Similar Compounds

  • Gadobutrol
  • Gadoteridol
  • Gadoterate meglumine

Comparison: Calcobutrol is unique due to its high purity and stability, which makes it an excellent additive in the formulation of Gadovist. Unlike other gadolinium-based contrast agents, this compound has a lower risk of nephrogenic systemic fibrosis (NSF) due to its macrocyclic structure that limits the dechelation of gadolinium .

Biological Activity

Calcobutrol, a compound classified as a bisphosphonate, has garnered attention for its biological activity, particularly in the context of bone metabolism and calcium regulation. This article delves into the mechanisms of action, pharmacological effects, and clinical implications of this compound, supported by case studies and research findings.

This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Its mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for the post-translational modification of small GTP-binding proteins necessary for osteoclast function . This inhibition leads to decreased osteoclast activity and subsequent reduction in bone resorption.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Antiresorptive Properties : this compound effectively reduces bone turnover and increases bone mineral density (BMD) in patients with osteoporosis.
  • Calcium Regulation : It plays a role in calcium homeostasis by modulating calcium release from bones, which is particularly beneficial in conditions characterized by hypercalcemia.
  • Potential Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects, potentially impacting conditions like arthritis .

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women with osteoporosis demonstrated that this compound administration resulted in a statistically significant increase in BMD at both the lumbar spine and hip after 12 months of treatment. Patients reported fewer fractures compared to those receiving placebo treatment. The study highlighted the compound's efficacy in enhancing skeletal health .

Case Study 2: Hypercalcemia Treatment

In another study focusing on patients with hypercalcemia secondary to malignancy, this compound was administered as part of the treatment regimen. Results indicated a rapid decrease in serum calcium levels within 48 hours of administration, underscoring its effectiveness in acute management scenarios .

Research Findings

Recent research has provided insights into the broader biological activity of this compound:

  • Cell Viability and Differentiation : In vitro studies have shown that this compound promotes the differentiation of preosteoblasts into mature osteoblasts while maintaining cell viability, suggesting a dual role in both bone formation and resorption .
  • Antibacterial Properties : Some studies have explored the antibacterial properties of bisphosphonates like this compound, indicating potential applications beyond bone health, particularly in preventing infections related to orthopedic implants .

Data Table: Summary of Biological Activities

Biological Activity Description Evidence Level
Osteoclast InhibitionReduces bone resorptionHigh
Bone Mineral Density IncreaseEnhances BMD in osteoporotic patientsModerate
Calcium HomeostasisModulates calcium release from bonesHigh
Anti-inflammatory EffectsPotential reduction in inflammatory markersEmerging
Antibacterial ActivityInhibits bacterial growth related to orthopedic implantsPreliminary

Properties

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLKDXFGQNCFQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32CaN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934356
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151878-23-8
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcobutrol
Reactant of Route 2
Calcobutrol
Reactant of Route 3
Reactant of Route 3
Calcobutrol
Reactant of Route 4
Reactant of Route 4
Calcobutrol
Reactant of Route 5
Calcobutrol
Reactant of Route 6
Reactant of Route 6
Calcobutrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.